4-Bromo-2-(methoxycarbonyl)pyridine 1-oxide
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Overview
Description
4-Bromo-2-(methoxycarbonyl)pyridine 1-oxide is an organic compound with a pyridine ring substituted with a bromine atom at the 4-position and a methoxycarbonyl group at the 2-position. The presence of the 1-oxide functional group adds to its unique chemical properties, making it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(methoxycarbonyl)pyridine 1-oxide typically involves the bromination of 2-(methoxycarbonyl)pyridine followed by oxidation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The oxidation step can be carried out using hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to introduce the 1-oxide group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(methoxycarbonyl)pyridine 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the 1-oxide group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and organometallic reagents.
Major Products Formed
Oxidation: Formation of pyridine derivatives with additional oxygen-containing functional groups.
Reduction: Conversion to 4-hydroxy-2-(methoxycarbonyl)pyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-(methoxycarbonyl)pyridine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(methoxycarbonyl)pyridine 1-oxide involves its interaction with molecular targets through its functional groups. The bromine atom and the 1-oxide group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The methoxycarbonyl group can also play a role in modulating the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methylpyridine
- 4-Bromo-2-chloropyridine
- 4-Bromo-2-fluoropyridine
Uniqueness
4-Bromo-2-(methoxycarbonyl)pyridine 1-oxide is unique due to the presence of the methoxycarbonyl and 1-oxide functional groups, which impart distinct chemical properties and reactivity compared to other similar compounds. These functional groups enable a wider range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Biological Activity
4-Bromo-2-(methoxycarbonyl)pyridine 1-oxide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, including its mechanisms of action, biological effects, and applications in various fields such as pharmacology and biochemistry.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a bromine atom at the 4-position and a methoxycarbonyl group at the 2-position of the pyridine ring. This configuration is critical for its biological activity, influencing both solubility and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may contribute to its anticancer properties.
- Receptor Interaction : It can interact with various receptors, modulating signal transduction pathways that are crucial for cellular responses.
- Antimicrobial Activity : Studies indicate that it possesses antimicrobial properties, potentially effective against certain bacterial strains.
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential. For instance:
- In vitro Studies : Research demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer), with IC50 values indicating significant potency (IC50 values ranging from 1.41 μM to 10.74 μM) .
Cell Line | IC50 (μM) |
---|---|
MDA-MB-231 | 1.60 |
A549 | 0.13 |
Colo-205 | 0.19 |
Antimicrobial Activity
The compound also demonstrates promising antimicrobial activity. For example:
- Minimum Inhibitory Concentration (MIC) : It has been reported to have an MIC of approximately 50 μg/ml against Gram-negative bacteria, indicating its potential as an antibacterial agent .
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Cancer Cell Lines : A comprehensive study evaluated the compound's effects on multiple cancer cell lines, revealing that it induces apoptosis through mitochondrial pathways by modulating Bcl-2/Bax ratios and inhibiting caspase activity .
- Antimicrobial Testing : Another investigation focused on its antibacterial properties, showing effective inhibition against specific bacterial strains, which could lead to its application in developing new antibiotics .
Applications in Drug Development
Given its diverse biological activities, this compound is being explored as a lead compound for drug development:
- Pharmaceutical Development : The compound's ability to inhibit cancer cell proliferation and its antimicrobial properties make it a candidate for further development into therapeutic agents targeting cancer and bacterial infections.
Properties
IUPAC Name |
methyl 4-bromo-1-oxidopyridin-1-ium-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7(10)6-4-5(8)2-3-9(6)11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTPMHYKPAPLKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=[N+](C=CC(=C1)Br)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.